molecular formula C15H20N4OS B2807398 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 876887-20-6

1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2807398
CAS No.: 876887-20-6
M. Wt: 304.41
InChI Key: QSPKELULOWOZSV-UHFFFAOYSA-N
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Description

“1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are heterocyclic compounds that have shown a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial properties .


Molecular Structure Analysis

The molecular structure of thienopyrimidines like “this compound” is complex. The compound contains a thieno[2,3-d]pyrimidin-4-yl group, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . The exact molecular structure of this specific compound is not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

Research on related chemical structures to 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide demonstrates their potential in synthesizing novel compounds with diverse biological activities. These compounds are synthesized through reactions involving amino-thieno pyridine carboxamides and various carbonyl compounds, leading to tetrahydropyridothienopyrimidine derivatives and other related fused systems. Such chemical frameworks are essential for the development of new therapeutic agents due to their complex and versatile structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Applications

Pyridothienopyrimidines and their derivatives have shown promising antimicrobial activities. The synthesis of these compounds involves reactions of acetyl-amino-thieno pyridine carboxamides with orthoformates or nitrous acid, leading to pyrimidinones and triazinones. Some of these compounds demonstrated significant in vitro antimicrobial activities, highlighting their potential as antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Anti-angiogenic and DNA Cleavage Activities

Novel derivatives related to this compound have been synthesized and tested for their anti-angiogenic and DNA cleavage activities. These studies revealed that certain compounds effectively block blood vessel formation in vivo and exhibit DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Anticancer Potential

The synthesis of various pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines have provided insights into their anticancer potential. Compounds exhibiting significant antiproliferative effects against several cancer cell lines have been identified, highlighting the importance of the thieno[2,3-d]pyrimidin-4-yl)piperidine structure in the development of new anticancer agents (Mallesha et al., 2012).

Future Directions

Thienopyrimidines have shown immense potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the therapeutic potential of “1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide” and similar compounds, as well as developing safer and more effective derivatives.

Properties

IUPAC Name

1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-3-11-8-12-14(17-9(2)18-15(12)21-11)19-6-4-10(5-7-19)13(16)20/h8,10H,3-7H2,1-2H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPKELULOWOZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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